2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide
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Overview
Description
2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[44]nonan-9-yl)methyl]acetamide is a complex organic compound that belongs to the class of isochromenes and spiro compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochromene Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Spiro Compound Formation: The spiro compound can be synthesized by reacting a suitable amine with a cyclic anhydride or lactone, followed by cyclization.
Coupling Reaction: The final step involves coupling the isochromene derivative with the spiro compound using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The isochromene ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-isochromen-1-one: A simpler isochromene derivative with potential biological activities.
Spiro[4.4]nonane derivatives: Compounds with similar spiro structures that may have comparable chemical properties.
Uniqueness
What sets 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide apart is its combination of the isochromene and spiro structures, which may confer unique chemical and biological properties. This dual functionality could make it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c23-16(10-15-14-6-2-1-4-12(14)7-9-26-15)20-11-13-5-3-8-19(13)17(24)21-18(25)22-19/h1-2,4,6,13,15H,3,5,7-11H2,(H,20,23)(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHHJWUXQDQFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)CNC(=O)CC3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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